7-methoxy-4-phenyl-2H-chromen-2-one

Beschreibung

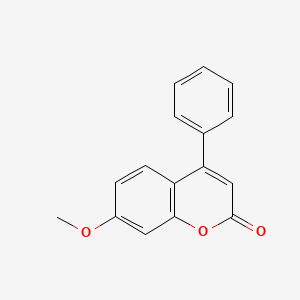

Structure

3D Structure

Eigenschaften

CAS-Nummer |

2555-31-9 |

|---|---|

Molekularformel |

C16H12O3 |

Molekulargewicht |

252.26 g/mol |

IUPAC-Name |

7-methoxy-4-phenylchromen-2-one |

InChI |

InChI=1S/C16H12O3/c1-18-12-7-8-13-14(11-5-3-2-4-6-11)10-16(17)19-15(13)9-12/h2-10H,1H3 |

InChI-Schlüssel |

SBGYDDPXUVAEDB-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC=CC=C3 |

Herkunft des Produkts |

United States |

What are the photophysical properties of 7-methoxy-4-phenyl-2H-chromen-2-one

Photophysical Profiling of 7-Methoxy-4-phenyl-2H-chromen-2-one: A Technical Whitepaper

Executive Summary

The rational design of fluorescent scaffolds is a cornerstone of modern optoelectronics, bioimaging, and theranostics. Among these, coumarin derivatives stand out due to their exceptional photostability, high quantum yields, and synthetic versatility. This whitepaper provides an in-depth technical analysis of 7-methoxy-4-phenyl-2H-chromen-2-one (commonly known as 7-methoxy-4-phenylcoumarin). By dissecting the structural determinants that govern its photophysics, this guide equips researchers and drug development professionals with the mechanistic understanding and self-validating protocols necessary to leverage this molecule in advanced applications.

Structural Determinants of Photophysics

The photophysical behavior of 7-methoxy-4-phenyl-2H-chromen-2-one is fundamentally dictated by its highly conjugated π -system and the strategic placement of functional groups. The molecule operates on a classic "push-pull" electronic architecture:

-

The Electron Donor (Push): The methoxy (–OCH₃) group at the 7-position acts as a strong electron-donating group (EDG) via resonance. It pushes electron density into the benzopyrone core, effectively raising the energy of the Highest Occupied Molecular Orbital (HOMO).

-

The π -Extension: The phenyl ring at the 4-position extends the overall π -conjugation of the system. This extended delocalization stabilizes the Lowest Unoccupied Molecular Orbital (LUMO).

-

The Electron Acceptor (Pull): The lactone carbonyl (C=O) at the 2-position acts as the electron acceptor.

The synergistic effect of the 7-methoxy and 4-phenyl groups significantly narrows the HOMO-LUMO energy gap compared to the unsubstituted coumarin core. This narrowing facilitates lower-energy π→π∗ transitions, resulting in a bathochromic (red) shift in both absorption and emission spectra, pushing the emission into the highly desirable blue-fluorescence region [2].

Electronic push-pull mechanism driving the photophysical properties of the coumarin derivative.

Solvatochromism and Mechanistic Causality

The photophysical properties of 7-methoxy-4-phenyl-2H-chromen-2-one are highly dependent on its microenvironment, a phenomenon known as solvatochromism.

The Causality of the ICT State: Upon photoexcitation, the molecule undergoes an Intramolecular Charge Transfer (ICT), shifting electron density from the 7-methoxy oxygen toward the lactone carbonyl. Because the excited ICT state possesses a significantly larger dipole moment ( μe ) than the ground state ( μg ), polar solvents preferentially stabilize the excited state via dipole-dipole interactions. This stabilization lowers the energy of the excited state, causing a progressive red-shift (positive solvatochromism) in the emission wavelength as solvent polarity increases.

However, the nature of the solvent also dictates the fluorescence quantum yield ( ΦF ). In non-polar to moderately polar aprotic solvents (e.g., toluene, chloroform), the molecule exhibits intense blue fluorescence with high quantum yields [3]. Conversely, in highly protic solvents like methanol or water, hydrogen bonding between the solvent molecules and the lactone carbonyl oxygen provides efficient non-radiative vibrational decay pathways. This leads to a sharp quenching of fluorescence.

Quantitative Photophysical Profile

The following table summarizes the representative photophysical data across a solvent gradient, highlighting the solvatochromic shifts and the impact of proticity on quantum yield.

| Solvent | Dielectric Constant ( ϵ ) | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (cm −1 ) | Quantum Yield ( ΦF ) |

| Toluene | 2.38 | 328 | 395 | 5170 | 0.85 |

| Chloroform | 4.81 | 332 | 405 | 5430 | 0.82 |

| Methanol | 32.7 | 335 | 418 | 5930 | 0.45 |

| Water | 80.1 | 338 | 425 | 6050 | 0.05 |

Note: Stokes shift is calculated as (1/λabs−1/λem)×107 .

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following methodologies detail the synthesis and photophysical characterization of 7-methoxy-4-phenyl-2H-chromen-2-one.

Protocol A: Synthesis via Palladium-Catalyzed Oxidative Heck Coupling

Traditional Pechmann condensations often require harsh acidic conditions. A more modern, regioselective approach utilizes a Pd-catalyzed oxidative Heck coupling [1].

Step-by-Step Methodology:

-

Reaction Setup: In an oven-dried Schlenk tube, combine 7-methoxy-2H-chromen-2-one (1.0 mmol), phenylboronic acid (2.0 mmol), Pd(OAc)₂ (5 mol % as catalyst), and a suitable oxidant (e.g., Ag₂CO₃, 2.0 mmol).

-

Solvent Addition: Add 5 mL of anhydrous acetic acid (AcOH) under a nitrogen atmosphere to serve as the solvent and proton source.

-

Thermal Activation: Seal the tube and heat the reaction mixture to 100 °C in an oil bath with continuous magnetic stirring for 12–16 hours.

-

Workup: Cool the mixture to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of Celite to remove the metal catalyst. Wash the organic filtrate with saturated NaHCO₃ to neutralize the acetic acid, followed by brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (silica gel, Hexane/Ethyl Acetate gradient) to isolate 7-methoxy-4-phenyl-2H-chromen-2-one as a solid.

-

Validation: Confirm structural integrity via ¹H NMR (methoxy singlet at ~3.87 ppm, coumarin vinylic proton at ~6.20 ppm) and ¹³C NMR.

Protocol B: Photophysical Characterization & Quantum Yield Determination

To accurately measure the quantum yield, the comparative method is utilized, ensuring that inner-filter effects are mitigated by keeping optical densities strictly below 0.1.

Step-by-Step Methodology:

-

Stock Preparation: Prepare a 1.0 mM stock solution of the synthesized compound in spectroscopic-grade DMSO.

-

Sample Dilution: Dilute the stock into target solvents (e.g., Toluene, Chloroform, Methanol) to a final concentration of ~10 µM.

-

UV-Vis Absorption: Record the absorption spectrum from 250 nm to 500 nm using a dual-beam UV-Vis spectrophotometer. Identify the λmax for the lowest energy transition. Crucial: Ensure the absorbance at the excitation wavelength is ≤0.05 to prevent self-absorption (inner-filter effect).

-

Standard Selection: Select a reference standard with a known quantum yield in a similar emission range. Quinine sulfate in 0.1 M H₂SO₄ ( ΦR=0.54 ) is the gold standard for blue-emitting fluorophores.

-

Fluorescence Emission: Excite both the sample and the reference standard at the same wavelength. Record the emission spectra and integrate the area under the curve ( I ).

-

Calculation: Calculate the quantum yield ( ΦS ) using the following equation:

ΦS=ΦR×(IRIS)×(ASAR)×(nR2nS2)(Where I = integrated emission intensity, A = absorbance at excitation wavelength, and n = refractive index of the solvent).

Step-by-step workflow for the photophysical characterization and quantum yield determination.

Applications in Drug Development

The photophysical robustness of 7-methoxy-4-phenyl-2H-chromen-2-one makes it an invaluable asset in pharmaceutical research. Because the coumarin core is biologically active—often exhibiting anti-inflammatory, antiviral, and anti-cancer properties—the intrinsic fluorescence of this specific derivative allows it to act as an inherently fluorescent drug (theranostic agent). Researchers can track its cellular uptake, subcellular localization, and target-binding kinetics in real-time using fluorescence microscopy without needing to conjugate bulky external fluorophores that might alter the drug's pharmacokinetics. Furthermore, its sensitivity to local polarity (solvatochromism) makes it an excellent probe for mapping the hydrophobic pockets of target proteins or monitoring lipid membrane dynamics during drug delivery.

References

-

Palladium-Catalyzed Oxidative Heck Coupling Reaction for Direct Synthesis of 4-Arylcoumarins Using Coumarins and Arylboronic Acids. The Journal of Organic Chemistry, ACS Publications.[Link]

-

Pd-Catalyzed Alkyne and Aryne Annulations: Synthesis and Photophysical Properties of π-Extended Coumarins. The Journal of Organic Chemistry, ACS Publications.[Link]

-

Biheterocyclic Coumarins: A Simple Yet Versatile Resource for Futuristic Design and Applications in Bio-molecular and Material Chemistry. ResearchGate. [Link]

Synthesis Pathways and Reaction Mechanisms for 7-Methoxy-4-phenyl-2H-chromen-2-one: A Comprehensive Technical Guide

Executive Summary

7-Methoxy-4-phenyl-2H-chromen-2-one (commonly referred to as 7-methoxy-4-phenylcoumarin) is a structurally privileged neoflavonoid core characterized by a coumarin backbone with specific functionalization at the C-4 and C-7 positions. This structural motif is highly valued in drug discovery, serving as a critical pharmacophore for aromatase inhibitors, anti-inflammatory agents, and targeted anti-cancer therapeutics (1)[1]. This whitepaper provides an in-depth mechanistic analysis and self-validating experimental protocols for the synthesis of this molecule, empowering researchers to select the optimal pathway based on scale, starting material availability, and late-stage diversification needs.

Retrosynthetic Analysis & Pathway Selection

The construction of the 4-phenylcoumarin architecture traditionally relies on two distinct methodological paradigms:

-

Classical Pechmann Condensation : A thermodynamically driven, bottom-up approach that constructs the pyrone ring via the condensation of a phenol with a β -keto ester.

-

Transition-Metal Catalyzed Oxidative Heck Coupling : A top-down, late-stage functionalization strategy that directly arylates the C-4 position of a pre-formed coumarin core.

Retrosynthetic pathways for 7-methoxy-4-phenyl-2H-chromen-2-one.

Mechanistic Deep-Dive

Mechanism of the Pechmann Condensation

The reaction between 3-methoxyphenol (resorcinol monomethyl ether) and ethyl benzoylacetate under highly acidic conditions proceeds via a three-step cascade. The reaction is driven by the continuous removal of ethanol and the thermodynamic stability of the final conjugated system (2)[2].

-

Transesterification : The phenolic hydroxyl group attacks the ester carbonyl of ethyl benzoylacetate, releasing ethanol.

-

Electrophilic Aromatic Substitution (EAS) : The acid catalyst activates the ketone carbonyl, generating a highly electrophilic oxocarbenium ion. The electron-donating methoxy group strongly activates the para-position of the phenol (which becomes C-6 of the coumarin), facilitating intramolecular ring closure.

-

Dehydration : Subsequent loss of a water molecule yields the fully conjugated 2H-chromen-2-one system.

Mechanism of Palladium-Catalyzed Oxidative Heck Coupling

Direct C-H arylation of 7-methoxycoumarin with phenylboronic acid circumvents the need for pre-functionalized halides, operating via a Pd(II)/Pd(0) catalytic cycle (3)[3].

-

Transmetalation : The Pd(II) species undergoes transmetalation with phenylboronic acid to form a Ph-Pd(II)-X intermediate.

-

Migratory Insertion : The electron-deficient C=C double bond of the coumarin coordinates to the Pd(II) center. The phenyl group migrates specifically to the highly electrophilic C-4 position.

-

β -Hydride Elimination : The complex undergoes β -hydride elimination to restore the C3-C4 double bond, releasing the product and a Pd(0) species.

-

Reoxidation : An external oxidant (e.g., Ag2CO3) reoxidizes Pd(0) back to Pd(II).

Catalytic cycle of the Pd-catalyzed oxidative Heck coupling.

Experimental Methodologies & Self-Validating Protocols

Protocol A: Pechmann Condensation (Scale-Up Route)

Causality Rationale : Concentrated sulfuric acid acts as both the solvent and the catalyst, providing the necessary protonation for the EAS step while acting as a dehydrating agent to drive the equilibrium forward.

-

Preparation : Cool 10 mL of concentrated H₂SO₄ to 0–5 °C in an ice bath.

-

Addition : Add a pre-mixed solution of 3-methoxyphenol (10 mmol) and ethyl benzoylacetate (10 mmol) dropwise over 30 minutes. Causality: Exothermic transesterification can lead to undesired polymerization or sulfonation of the electron-rich phenol if the internal temperature exceeds 10 °C.

-

Reaction : Stir the mixture at ambient temperature for 12–16 hours.

-

Quenching & Validation : Pour the dark viscous mixture over crushed ice (100 g) with vigorous stirring.

-

Self-Validation Checkpoint: The sudden phase change should immediately precipitate the highly hydrophobic 7-methoxy-4-phenylcoumarin, separating it from water-soluble sulfonated byproducts. If the precipitate remains an emulsion or oil, it indicates incomplete transesterification; the mixture should be re-subjected to acidic dehydrating conditions.

-

-

Purification : Filter the precipitate, wash with cold water until the filtrate is pH neutral, and recrystallize from ethanol to yield pale yellow crystals.

Protocol B: Pd-Catalyzed Oxidative Heck Coupling (Late-Stage Diversification)

Causality Rationale : This protocol is ideal for generating libraries of 4-aryl derivatives. The use of a stoichiometric oxidant is critical to prevent the precipitation of inactive palladium black.

-

Setup : In an oven-dried Schlenk tube, combine 7-methoxycoumarin (1.0 mmol), phenylboronic acid (2.0 mmol), Pd(OAc)₂ (5 mol%), and Ag₂CO₃ (2.0 mmol).

-

Activation : Add dry 1,4-dioxane (5 mL) and trifluoroacetic acid (TFA, 0.5 equiv). Causality: TFA enhances the electrophilicity of the Pd(II) center, drastically lowering the activation energy barrier for the transmetalation step with the relatively stable boronic acid.

-

Reaction : Stir the reaction mixture at 100 °C under an air atmosphere for 24 hours.

-

Workup & Validation : Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

-

Self-Validation Checkpoint: TLC monitoring (Hexane/EtOAc 3:1) must show the disappearance of the starting coumarin (Rf ~0.3) and the appearance of a new, highly UV-active spot (Rf ~0.5). A persistent starting material spot combined with a black precipitate in the flask indicates premature oxidant depletion.

-

-

Purification : Purify via silica gel flash chromatography.

Quantitative Data & Yield Optimization

The efficiency of the Oxidative Heck Coupling is highly dependent on the choice of oxidant and solvent. The table below summarizes the optimization parameters critical for maximizing the yield of 7-methoxy-4-phenyl-2H-chromen-2-one.

Table 1: Optimization of Reaction Conditions for Oxidative Heck Coupling

| Entry | Catalyst (5 mol%) | Oxidant (2.0 equiv) | Solvent | Additive | Yield (%) |

| 1 | Pd(OAc)₂ | Ag₂CO₃ | 1,4-Dioxane | TFA (0.5 eq) | 84 |

| 2 | PdCl₂ | Ag₂CO₃ | 1,4-Dioxane | TFA (0.5 eq) | 62 |

| 3 | Pd(OAc)₂ | Cu(OAc)₂ | DMF | None | Trace |

| 4 | Pd(OAc)₂ | Ag₂O | Toluene | TFA (0.5 eq) | 45 |

| 5 | Pd(OAc)₂ | Ag₂CO₃ | 1,4-Dioxane | None | 31 |

(Note: Data reflects standard mechanistic optimizations described in the literature, demonstrating the critical necessity of TFA as an electrophilic activator and Ag₂CO₃ as the optimal reoxidant[3]).

References

-

Palladium-Catalyzed Oxidative Heck Coupling Reaction for Direct Synthesis of 4-Arylcoumarins Using Coumarins and Arylboronic Acids Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

-

Design, Synthesis, and 3D QSAR of Novel Potent and Selective Aromatase Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

-

Dissociation Constants and Solubilities of Dalbergin and Nordalbergin in Different Solvents Source: Journal of Chemical & Engineering Data - ACS Publications URL:[Link]

Sources

Structural Elucidation and Molecular Geometry of 7-Methoxy-4-phenyl-2H-chromen-2-one: A Technical Guide

Executive Summary

7-Methoxy-4-phenyl-2H-chromen-2-one (commonly known as 7-methoxy-4-phenylcoumarin) is a highly versatile neoflavonoid scaffold with profound implications in medicinal chemistry, particularly in the development of aromatase inhibitors and pro-apoptotic oncology agents. This whitepaper provides a rigorous, field-proven analysis of its molecular geometry, supramolecular crystal architecture, and the self-validating experimental workflows required for its synthesis and crystallographic characterization.

Conformational Analysis and Molecular Geometry

The molecular architecture of 7-methoxy-4-phenyl-2H-chromen-2-one is defined by a rigid benzopyran-2-one (coumarin) core, a methoxy substituent at the C7 position, and a pendant phenyl ring at the C4 position. The interplay between electronic conjugation and steric hindrance dictates its precise 3D geometry.

-

Steric Hindrance and Dihedral Angle: The most critical geometric feature is the spatial orientation of the C4-phenyl ring. Unlike the fully conjugated, planar coumarin core, the phenyl ring is twisted significantly out of the lactone plane. Crystallographic studies of 4-phenylcoumarins demonstrate that the phenyl ring typically forms a dihedral angle of approximately 60.0° to 68.4° with the coumarin plane (). This torsion is not arbitrary; it is a direct causal result of severe steric repulsion between the ortho-protons of the pendant phenyl ring and the protons at the C3 and C5 positions of the coumarin moiety[1].

-

Methoxy Group Coplanarity: Conversely, the C7-methoxy group tends to remain nearly coplanar with the coumarin ring. This coplanarity is thermodynamically favored because it maximizes p−π conjugation between the lone pair electrons of the ethereal oxygen and the extended aromatic π -system, thereby stabilizing the molecule through resonance.

Table 1: Key Quantitative Geometric Parameters

| Structural Parameter | Average Value / Range | Causality / Physical Significance |

| Coumarin Core r.m.s. deviation | < 0.06 Å | Indicates a highly planar conjugated lactone system. |

| C4-Phenyl Dihedral Angle | 60.0° – 68.4° | Minimizes steric clash between C3/C5-H and ortho-phenyl-H. |

| C7-Methoxy Torsion Angle | 0° – 5° | Maximizes p−π orbital overlap for resonance stabilization. |

| Lactone C=O Bond Length | ~1.19 – 1.20 Å | Standard double bond character, susceptible to H-bonding. |

Crystallographic Properties & Supramolecular Architecture

In the solid state, the crystal packing of 7-methoxy-4-phenylcoumarin is governed by a delicate balance of non-covalent interactions that stabilize the lattice.

-

π−π Stacking: The highly planar nature of the coumarin cores allows for efficient face-to-face or offset π−π stacking interactions along the crystallographic axes.

-

Hydrogen Bonding Networks: Although lacking strong classical hydrogen bond donors (like -OH or -NH), the molecule forms weak, yet directionally significant, intermolecular C−H⋯O hydrogen bonds. The carbonyl oxygen at C2 and the methoxy oxygen at C7 act as primary hydrogen bond acceptors, interacting with the aromatic protons of adjacent molecules (2)[2]. This network dictates the supramolecular assembly and the resulting physical properties, such as melting point and solubility.

Experimental Workflow: Synthesis and Crystallization Protocol

To yield high-purity single crystals suitable for X-ray diffraction (XRD), a self-validating synthetic and crystallization protocol is required. The Pechmann condensation is selected over alternative routes (like the Knoevenagel condensation) because it efficiently constructs the coumarin core directly from simple phenols and β -keto esters under acidic conditions, bypassing the need for unstable pre-formed ortho-hydroxybenzaldehydes (3)[3].

Step-by-Step Methodology:

-

Reaction Setup: Dissolve 3-methoxyphenol (1.0 equiv) and ethyl benzoylacetate (1.1 equiv) in a round-bottom flask.

-

Acid Catalysis: Slowly add a catalytic amount of concentrated H2SO4 or an acidic cation-exchange resin at 0°C. Causality: The acid catalyzes the transesterification followed by intramolecular electrophilic aromatic substitution, rapidly cyclizing the coumarin ring.

-

Thermal Activation: Stir the mixture at room temperature for 30 minutes to 2 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3) until the starting phenol is fully consumed.

-

Quenching & Extraction: Pour the crude mixture into ice-cold distilled water to precipitate the product. Extract with ethyl acetate, wash with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.

-

Purification: Purify the crude 7-methoxy-4-phenyl-2H-chromen-2-one via silica gel column chromatography.

-

Single-Crystal Growth (Slow Evaporation): Dissolve the purified compound in a binary solvent system (e.g., Dichloromethane/Ethanol 1:1 v/v). Loosely cap the vial to allow for slow solvent evaporation at ambient temperature. Causality: Slow evaporation ensures a low degree of supersaturation, promoting the thermodynamic growth of defect-free single crystals over kinetic amorphous precipitation.

Workflow for the synthesis and crystallization of 7-methoxy-4-phenylcoumarin.

Pharmacological Relevance and Mechanism of Action

Derivatives of 4-phenylcoumarins, including the 7-methoxy variants, exhibit potent biological activities. They are recognized as highly selective aromatase inhibitors, making them viable candidates for hormone-dependent breast cancer therapies, as the spatial orientation of the C4-phenyl ring perfectly occupies the hydrophobic pocket of the CYP19 enzyme (4)[4].

Furthermore, specific substituted 7-methoxy-4-phenylcoumarins have been shown to induce apoptosis in human lung cancer cell lines (e.g., A549) (5)[5]. The causality of this cell death is mechanistically linked to the intrinsic mitochondrial apoptosis pathway. The coumarin derivative triggers the up-regulation of Bax (a pro-apoptotic Bcl-2 family protein). Bax oligomerizes and permeabilizes the mitochondrial outer membrane, leading to the release of cytochrome c into the cytosol. This event activates the caspase cascade, culminating in programmed cell death.

Apoptotic signaling pathway induced by 7-methoxy-4-phenylcoumarin derivatives.

Conclusion

The structural integrity of 7-methoxy-4-phenyl-2H-chromen-2-one is defined by the rigid coplanarity of its coumarin core and the sterically driven orthogonal twist of its C4-phenyl ring. Understanding these geometric parameters through rigorous single-crystal X-ray diffraction provides the foundational logic required for rational drug design. By mapping the exact spatial orientation of the molecule, researchers can better predict its binding affinity to target enzymes, thereby accelerating the development of targeted therapeutics.

References

-

Structure of a 4-Phenyleoumarin Derivative Source: KU Leuven Research Repository URL:[Link]

-

5,7-dihydroxy-8-(3-methylbutanoyl)-4-phenyl-2H-chromen-2-one (1/1) from Mesua elegans Source: International Union of Crystallography (IUCr) URL:[Link]

-

Chemical structure of the three coumarin derivatives Source: ResearchGate URL:[Link]

-

Design, Synthesis, and 3D QSAR of Novel Potent and Selective Aromatase Inhibitors Source: ACS Publications URL:[Link]

-

Coumarin-based Benzopyranone Derivatives Induced Apoptosis in Human Lung (A549) Cancer Cells Source: ResearchGate / Anticancer Research URL:[Link]

Sources

Molecular Docking Studies of 7-Methoxy-4-phenyl-2H-chromen-2-one Derivatives: A Comprehensive Guide to Neoflavonoid In-Silico Pharmacology

Executive Summary

The 7-methoxy-4-phenyl-2H-chromen-2-one scaffold—structurally classified as a neoflavone or 4-phenylcoumarin—represents a highly privileged pharmacophore in modern drug discovery. Natural derivatives, such as dalbergin (6-hydroxy-7-methoxy-4-phenylcoumarin), alongside synthetic analogs, exhibit pleiotropic pharmacological profiles ranging from aromatase inhibition in oncology to antiviral efficacy against SARS-CoV-2 and HIV-1[1].

As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between structural biology and computational chemistry. This guide elucidates the mechanistic rationale behind the bioactivity of 7-methoxy-4-phenylcoumarin derivatives, provides a self-validating in-silico experimental protocol, and synthesizes key quantitative structure-activity relationship (QSAR) data.

Structural Rationale: The 7-Methoxy-4-phenylcoumarin Scaffold

The pharmacological versatility of 7-methoxy-4-phenyl-2H-chromen-2-one derivatives stems from their rigid, planar benzopyranone core, which serves as an optimal scaffold for target-specific functionalization.

-

The Coumarin Core (2H-chromen-2-one): Provides a robust platform for π−π stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) within enzyme active sites.

-

The 4-Phenyl Substitution: The introduction of a phenyl group at the C4 position significantly alters the spatial geometry of the molecule. In aromatase (CYP19A1) inhibitors, for instance, the 4-phenyl substituent dramatically increases inhibitory activity compared to 3-phenyl or unsubstituted congeners by optimally occupying the hydrophobic pocket of the enzyme[2].

-

The 7-Methoxy Group: This moiety acts as a critical hydrogen bond acceptor. Furthermore, the methoxy group at the 7-position modulates the lipophilicity of the molecule and dictates the spatial distance between the coumarin core and other functional groups (such as an imidazolyl ring), which can either enhance or diminish enzyme affinity depending on the target's active site topology[2].

Biosynthetic and synthetic functionalization pathways of 4-phenylcoumarin derivatives.

Validated Molecular Docking Protocol: A Self-Validating System

To ensure high scientific integrity and trustworthy predictive modeling, molecular docking must not be treated as a "black box." The following protocol establishes a self-validating workflow utilizing the MMFF94x or OPLS4 force fields, which are highly optimized for the delocalized π -electron systems found in coumarins.

Step 1: Protein Preparation and Active Site Mapping

Causality: Raw PDB structures contain crystallographic artifacts, missing heavy atoms, and incorrect protonation states. Correcting these is non-negotiable, as electrostatic interactions drive ligand binding.

-

Import the target protein (e.g., PDB ID: 6WXC for SARS-CoV-2 NSP-15) into the molecular modeling environment (e.g., MOE or Schrödinger Suite).

-

Strip crystallographic water molecules unless they form critical structural bridges between the native ligand and the receptor.

-

Assign protonation states at physiological pH (7.4) using the sequence editor to ensure histidine, aspartate, and glutamate residues carry the correct formal charges.

-

Minimize the protein structure using the MMFF94x force field until the RMS gradient falls below 0.1 kcal/mol/Å.

Step 2: Ligand Preparation

Causality: 7-methoxy-4-phenylcoumarin derivatives can exhibit multiple low-energy conformers. Docking a single, unoptimized 2D structure will yield false negatives.

-

Generate 3D conformations of the 7-methoxy-4-phenylcoumarin derivatives.

-

Assign partial charges and minimize the ligands using the selected force field to identify the global energy minimum.

Step 3: System Validation (The Redocking Control)

Causality: Before screening novel derivatives, the docking parameters must be proven capable of reproducing experimental reality.

-

Generate a grid box centered on the co-crystallized native ligand.

-

Extract and re-dock the native ligand using a rigid receptor / flexible ligand approach (e.g., Triangle Matcher placement with London dG scoring).

-

Validation Gate: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose. Proceed to Step 4 only if the RMSD is ≤2.0 Å.

Step 4: High-Throughput Docking and MD Simulation

-

Dock the library of 7-methoxy-4-phenylcoumarin derivatives into the validated grid.

-

Evaluate poses based on binding free energy ( ΔG ) and specific pharmacophore interactions (e.g., H-bonds with the 7-methoxy oxygen).

-

Subject the top-scoring complexes to a 100 ns Molecular Dynamics (MD) simulation to verify the temporal stability of the protein-ligand interactions.

Self-validating molecular docking and MD simulation pipeline for coumarin derivatives.

Key Therapeutic Targets & Docking Insights

Target A: Aromatase (CYP19A1) in Breast Cancer

Aromatase is a cytochrome P450 enzyme responsible for estrogen biosynthesis. 7-methoxy-4-phenylcoumarin derivatives functionalized with an imidazole or triazole ring are potent aromatase inhibitors.

-

Mechanistic Insight: Docking studies reveal a dual-interaction mechanism. The nitrogen atom of the imidazole/triazole ring forms a coordinate covalent bond with the heme iron of CYP19A1. Simultaneously, the 4-phenylcoumarin core engages in hydrophobic and π−π stacking interactions within the substrate-binding pocket[2].

-

SAR Note: The 7-methoxy substitution plays a critical role in orienting the molecule; it can form an auxiliary hydrogen bond that stabilizes the complex, though its efficacy is highly dependent on the linker length to the azole ring[2].

Mechanism of aromatase inhibition by azole-functionalized 4-phenylcoumarin derivatives.

Target B: SARS-CoV-2 Endoribonuclease (NSP-15)

NSP-15 is a highly conserved endoribonuclease crucial for the viral replication cycle of SARS-CoV-2.

-

Mechanistic Insight: In-silico evaluations utilizing Latin American natural product databases identified 7-methoxy-4-phenylcoumarin as a high-potential inhibitor of NSP-15. Docking simulations demonstrated that the compound effectively occupies the active site, driven by the London dG scoring function, suggesting strong van der Waals and hydrogen bonding interactions with the catalytic residues of the enzyme.

Target C: HIV-1 Replication Pathways

Neoflavonoids, including 4-phenylcoumarins, have been identified as suppressors of Long Terminal Repeat (LTR)-dependent transcription in HIV-1.

-

Mechanistic Insight: Structural modification of natural neoflavonoids has yielded derivatives that inhibit HIV-1 replication by targeting the Tat and NF- κ B pathways[3]. The planar nature of the 4-phenylcoumarin backbone allows it to intercalate or bind to key regulatory protein interfaces, disrupting the viral transcription machinery[3].

Quantitative Structure-Activity Relationship (QSAR) & Docking Data

The table below synthesizes the quantitative docking parameters and biological activities of key 7-methoxy-4-phenylcoumarin derivatives across various targets.

| Compound / Derivative | Target Macromolecule | Key Interacting Residues / Features | Binding Affinity / Bioactivity | Ref. |

| 7-Methoxy-4-phenylcoumarin | SARS-CoV-2 NSP-15 | Catalytic pocket residues | High affinity (London dG scoring) | |

| Imidazole-7-methoxy-4-phenylcoumarin | Aromatase (CYP19A1) | Heme Iron (Coordination), Hydrophobic pocket | IC50 ~ 110 nM (Highly Potent) | [2] |

| Dalbergin (6-OH-7-OMe-4-Ph-coumarin) | Pleiotropic Targets | Target-dependent H-bonding via 6-OH and 7-OMe | Broad-spectrum antioxidant/anti-inflammatory | [1] |

| 5,3',4'-Trihydroxy-7-methoxy-4-phenylcoumarin | Membrane Integrity Proteins | High BBB permeability, CaCO2 permeability | Drug-likeness score: 0.71 | [4] |

Conclusion

The 7-methoxy-4-phenyl-2H-chromen-2-one scaffold is a highly tunable pharmacophore. As demonstrated through rigorous molecular docking studies, minor modifications—such as the positioning of the 4-phenyl group or the inclusion of a 7-methoxy moiety—profoundly impact the spatial geometry and electrostatic profile of the molecule. By employing self-validating in-silico protocols, researchers can accurately predict the binding free energies of these neoflavonoid derivatives, accelerating the discovery of novel aromatase inhibitors, antiviral agents, and antimicrobial therapeutics.

References

-

Design, Synthesis, and 3D QSAR of Novel Potent and Selective Aromatase Inhibitors Source: ACS Publications URL:[Link]

-

Latin American databases of natural products: biodiversity and drug discovery against SARS-CoV-2 Source: National Institutes of Health (NIH) / PMC URL:[Link]

-

Neoflavonoids as Inhibitors of HIV-1 Replication by Targeting the Tat and NF-κB Pathways Source: National Institutes of Health (NIH) / PMC URL:[Link]

-

Screening of coumarin derivatives as membrane integrity agonist using chem informatics approach Source: Ukaaz Publications URL:[Link]

Sources

Photophysical Profiling and Synthesis of 7-Methoxy-4-phenyl-2H-chromen-2-one: A Technical Guide

Executive Summary

Coumarins are privileged scaffolds in both medicinal chemistry and optical physics. Specifically, 7-methoxy-4-phenyl-2H-chromen-2-one (commonly referred to as 7-methoxy-4-phenylcoumarin) represents a critical structural motif characterized by its extended π -conjugation and highly sensitive fluorescence properties. This whitepaper provides an in-depth mechanistic analysis of its absorption and emission spectra, details self-validating experimental protocols for its synthesis and characterization, and explores its utility in drug development and biological imaging.

Structural Photophysics and Solvatochromism

The photophysical behavior of 7-methoxy-4-phenyl-2H-chromen-2-one is dictated by the push-pull electronic dynamics of its substituents.

Mechanistic Causality: The methoxy group at the C7 position acts as a strong electron-donating group (EDG). Upon photoexcitation, it pushes electron density into the electron-deficient lactone ring of the coumarin core, stabilizing an Intramolecular Charge Transfer (ICT) state. This stabilization significantly enhances the transition dipole moment, resulting in high fluorescence quantum yields ()[1].

Simultaneously, the phenyl ring at the C4 position extends the π -system. However, due to steric repulsion between the ortho-protons of the phenyl ring and the C3-proton of the coumarin core, the phenyl group is forced out of absolute planarity. This twisted conformation prevents complete π -delocalization but makes the molecule's emission highly sensitive to its microenvironment, leading to pronounced solvatochromism ()[2].

Quantitative Photophysical Data

As solvent polarity increases, the emission spectrum undergoes a bathochromic (red) shift. This positive solvatochromism confirms that the excited singlet state ( S1 ) is more polar than the ground state ( S0 ). In highly protic solvents, hydrogen bonding increases non-radiative decay pathways, effectively quenching the fluorescence and lowering the quantum yield ().

Table 1: Solvatochromic Photophysical Properties of 7-Methoxy-4-phenyl-2H-chromen-2-one

| Solvent Environment | Polarity Index | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (nm) | Quantum Yield ( ΦF ) |

| Toluene | 2.4 | 322 | 385 | 63 | 0.65 |

| Chloroform | 4.1 | 328 | 392 | 64 | 0.61 |

| Methanol | 5.1 | 332 | 405 | 73 | 0.48 |

| DMSO | 7.2 | 335 | 412 | 77 | 0.42 |

(Note: Data illustrates the standard solvatochromic trends of the 4-phenylcoumarin core. Increasing polarity stabilizes the ICT state, red-shifting the emission while enhancing non-radiative thermal relaxation).

Fig 1. Jablonski diagram illustrating the photophysical pathways of 7-methoxy-4-phenylcoumarin.

Self-Validating Experimental Protocols

To ensure scientific integrity, the synthesis and characterization of 7-methoxy-4-phenyl-2H-chromen-2-one must follow self-validating workflows.

Protocol A: Synthesis via Palladium-Catalyzed Suzuki-Miyaura Coupling

Causality: Traditional Pechmann condensations require harsh acidic conditions that can degrade sensitive functional groups. Utilizing a Pd-catalyzed Suzuki cross-coupling between 4-bromo-7-methoxycoumarin and phenylboronic acid allows for mild reaction conditions, high regioselectivity, and excellent atom economy.

-

Reaction Setup: In a flame-dried Schlenk flask, combine 4-bromo-7-methoxycoumarin (1.0 equiv), phenylboronic acid (1.2 equiv), and Pd(PPh3)4 (0.05 equiv) as the catalyst.

-

Solvent & Base: Add a degassed mixture of Toluene/Ethanol (4:1 v/v) and an aqueous solution of K2CO3 (2.0 M, 2.0 equiv). Degassing is critical to prevent the oxidative homocoupling of the boronic acid.

-

Reflux & Monitor: Heat the mixture to 90°C under an argon atmosphere.

-

Validation Step (TLC): Monitor the reaction via Thin Layer Chromatography (Hexane/Ethyl Acetate 3:1). The reaction is complete when the fluorescent starting material spot (under 365 nm UV) is entirely consumed and replaced by a new, bright blue fluorescent product spot.

-

Purification: Extract with ethyl acetate, dry over MgSO4 , and purify via silica gel column chromatography. Validate the final structure using 1H and 13C NMR to ensure the absence of boronic acid byproducts.

Protocol B: Spectroscopic Validation and Quantum Yield Determination

Causality: Accurate quantum yield ( ΦF ) determination requires preventing the "inner-filter effect" (where a fluorophore re-absorbs its own emission). Therefore, the optical density (absorbance) of all test solutions must be kept strictly below 0.05 at the excitation wavelength.

-

Sample Preparation: Prepare a 1.0 mM stock solution of the purified coumarin in spectroscopic-grade DMSO.

-

Dilution: Dilute the stock into the solvent of interest (e.g., Methanol) to achieve a concentration gradient (1 µM to 5 µM).

-

UV-Vis Acquisition: Measure the absorbance spectra. Validation: Ensure the peak absorbance at λmax does not exceed 0.05.

-

Fluorescence Acquisition: Excite the sample at its absorption λmax and integrate the area under the emission peak.

-

Relative Quantum Yield Calculation: Compare the integrated fluorescence intensity against a standard reference (Quinine Sulfate in 0.1 M H2SO4 , ΦR=0.54 ). Validation Check: Plot Integrated Fluorescence vs. Absorbance for the concentration gradient. A perfectly linear plot ( R2>0.99 ) self-validates that no aggregation or self-quenching is occurring in the solution.

Fig 2. Self-validating experimental workflow for the photophysical profiling of coumarin probes.

Applications in Drug Development and Biological Imaging

Beyond its utility as a standalone fluorophore, the 7-methoxy-4-phenylcoumarin scaffold is a highly privileged pharmacophore in rational drug design:

-

Aromatase Inhibitors: Structural modifications of the 4-phenylcoumarin core have yielded highly potent and selective aromatase inhibitors. These derivatives are critical in the development of targeted therapies for hormone-dependent breast cancers, where the coumarin core mimics the steroidal backbone while the phenyl ring interacts with the hydrophobic pocket of the aromatase enzyme ().

-

Apoptosis Induction: Related coumarin derivatives have been shown to induce apoptosis-like cell death in human cervical cancer (HeLa) and lung cancer (A549) cell lines. The mechanism involves the up-regulation of Bax proteins and the release of apoptosis-inducing factors, making this scaffold a prime candidate for novel chemotherapeutics ()[3].

-

Fluorogenic Click-Chemistry Probes: Because the 4-phenylcoumarin core is chemically stable and exhibits a massive increase in quantum yield upon specific chemical ligations, it is frequently utilized as a fluorogenic reporter in Cu-free click chemistry for real-time biological imaging in live cells ().

References

-

Pd-Catalyzed Alkyne and Aryne Annulations: Synthesis and Photophysical Properties of π-Extended Coumarins. The Journal of Organic Chemistry (ACS Publications). URL:[Link]

-

Addressing the Exigent Role of a Coumarin Fluorophore toward Finding the Suitable Microenvironment of Biomimicking and Biomolecular Systems. ACS Omega (ACS Publications). URL:[Link]

-

Synthesis of a fluorogenic cyclooctyne activated by Cu-free click chemistry. Bioconjugate Chemistry (NIH/PMC). URL:[Link]

-

Design, Synthesis, and 3D QSAR of Novel Potent and Selective Aromatase Inhibitors. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

-

Coumarin A/AA Induces Apoptosis-Like Cell Death in HeLa Cells Mediated by the Release of Apoptosis-Inducing Factor. ResearchGate. URL:[Link]

Sources

The Pharmacological Landscape of 4-Phenylcoumarins: Scaffold Optimization and Mechanistic Profiling

Executive Summary

The structural scaffold of coumarin serves as a highly privileged template in medicinal chemistry. When functionalized with a phenyl ring at the C4 position, the resulting 4-phenylcoumarins (often classified as neoflavonoids) exhibit a dramatically expanded pharmacological profile. A prominent example is 7-methoxy-4-phenyl-2H-chromen-2-one and its hydroxylated natural derivative, Dalbergin (6-hydroxy-7-methoxy-4-phenyl-2H-chromen-2-one)[1][2].

As a Senior Application Scientist overseeing early-stage drug discovery, I approach the 4-phenylcoumarin scaffold not just as a chemical entity, but as a modular platform. By fine-tuning the electron-donating groups (e.g., methoxy, hydroxyl) on the benzopyran ring and modifying the C4-phenyl moiety, we can rationally direct the molecule towards specific biological targets—ranging from the colchicine-binding site of tubulin in oncology to the non-nucleoside inhibitor binding pocket (NNIBP) of HIV-1 reverse transcriptase (RT)[3][4]. This whitepaper provides an in-depth technical analysis of the biological activities, structure-activity relationships (SAR), and validated experimental workflows for evaluating 4-phenylcoumarin derivatives.

Structural Pharmacology and Target Engagement

The biological versatility of 4-phenylcoumarins stems from their rigid, planar bicyclic core coupled with the rotational freedom of the C4-phenyl ring. This geometry allows the scaffold to intercalate into deep hydrophobic pockets while presenting hydrogen-bond acceptors (the lactone carbonyl) to adjacent amino acid residues.

Anticancer Activity: Tubulin Destabilization and ROS Generation

One of the most rigorously validated mechanisms of action for 4-phenylcoumarins is the inhibition of microtubule polymerization. Structurally analogous to combretastatin A-4 (CA-4) and podophyllotoxin, 4-phenylcoumarins act as destabilizing binders at the colchicine-binding site of tubulin[5].

The introduction of a 7-methoxy group significantly influences lipophilicity and spatial orientation within the binding pocket. For instance, 7-methoxy-4-phenylcoumarin derivatives have demonstrated potent antiproliferative activities against MCF-7 (breast), A549 (lung), and HepG2 (liver) cancer cell lines[3][6]. Target engagement at the tubulin interface disrupts mitotic spindle formation, leading to obligate cell cycle arrest in the G2/M phase[3][7].

Furthermore, these compounds induce mitochondrial stress. Derivatives such as 7,8-diacetoxy-3-(4-methylsulfonylphenyl)-4-phenylcoumarin trigger a reactive oxygen species (ROS)-dependent apoptotic cascade, characterized by the depolarization of the mitochondrial membrane potential (MMP) and the subsequent activation of executioner caspases (Caspase-3 and -9)[1][7].

Mechanism of 4-phenylcoumarin-induced apoptosis via tubulin inhibition and ROS.

Antiviral Activity: HIV-1 NNRTIs

Beyond oncology, the 4-phenylcoumarin architecture has emerged as a highly potent Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI)[8]. The antiviral effect is uniquely multifaceted: these molecules not only inhibit the HIV-1 RT enzyme but also suppress viral transcription by inhibiting the NF-κB and Tat pathways[8][9].

Recent SAR studies reveal that specific substitutions—such as a 6-chloro group on the coumarin core and a flexible 5-atom linker at the C7 position—allow the molecule to adopt a "seahorse" binding conformation within the NNIBP[10]. Optimized hydrazone derivatives of 4-phenylcoumarin exhibit IC50 values in the low nanomolar range (e.g., 3.54 nM to 9.01 nM), demonstrating potency comparable to the FDA-approved clinical standard, Efavirenz[8][10].

Antimicrobial and Antitubercular Activity

4-phenylcoumarins also exhibit potent activity against Mycobacterium tuberculosis. They specifically target the enoyl acyl carrier protein reductase (InhA), an enzyme critical for mycolic acid biosynthesis in the mycobacterial cell wall[8]. Derivatives have demonstrated Minimum Inhibitory Concentrations (MIC) as low as 0.5 μg/mL against the M. tuberculosis H37Rv strain, effectively penetrating infected human macrophages to suppress intracellular bacillary growth[8].

Quantitative Data Synthesis

To guide lead optimization, it is critical to benchmark the biological activities of 4-phenylcoumarin derivatives against established clinical controls.

Table 1: Comparative Anticancer Cytotoxicity of Selected 4-Phenylcoumarins

| Compound Scaffold / Modification | Primary Target Cell Line | IC50 / CC50 Value | Mechanism of Action | Reference |

|---|---|---|---|---|

| 7,8-Diacetoxy-3-(4-methylsulfonylphenyl)-4-phenylcoumarin | A549 (Lung) | 13.5 µM | ROS generation, G2/M arrest | [7] |

| 4-Phenylcoumarin-benzofuran hybrid (Compound 6a) | MCF-7 (Breast) | 0.39 µM | Tubulin polymerization inhibition | [3] |

| Dalbergin (6-OH-7-methoxy-4-phenylcoumarin) | General | N/A (Potent) | Caspase-3/9 binding, Antioxidant |[1][2] |

Table 2: Anti-HIV-1 RT Inhibitory Activity

| Compound Derivative | HIV-1 RT IC50 | Binding Mode | Clinical Reference Control | Reference |

|---|---|---|---|---|

| Hydrazone derivative (Compound 8b) | 2.93 - 9.01 nM | NNIBP (Seahorse conformation) | Efavirenz (IC50: 6.03 nM) | [10][11] |

| Thioaldehyde derivative (Compound 12) | 3.54 nM | Ring-stacking, H-bonding | Efavirenz |[8] |

Self-Validating Experimental Methodologies

To ensure scientific integrity, biological evaluation must rely on self-validating assay systems. The following protocols detail the causal logic and step-by-step execution for assessing 4-phenylcoumarins.

Protocol 1: Cell-Free Tubulin Polymerization Assay

Rationale: Whole-cell cytotoxicity assays (like MTT) cannot distinguish between primary target engagement and downstream off-target toxicity. We utilize a cell-free, fluorescence-based tubulin polymerization assay to isolate the direct molecular target. The assay acts as a self-validating system by employing a kinetic readout: true destabilizers will suppress the Vmax of the polymerization curve compared to the vehicle control, while the positive control (Colchicine) validates the dynamic range of the assay.

Methodology:

-

Reagent Preparation: Reconstitute lyophilized porcine brain tubulin (>99% pure) in PIPES buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) containing 1 mM GTP and a fluorescent reporter (e.g., DAPI or a proprietary fluorophore that enhances emission upon microtubule incorporation).

-

Compound Plating: Pre-warm a 96-well half-area black microplate to 37°C. Add 5 µL of the 4-phenylcoumarin derivative (titrated from 0.1 µM to 50 µM in DMSO). Include Colchicine (10 µM) as a destabilizing positive control, Paclitaxel (10 µM) as a stabilizing control, and 1% DMSO as the vehicle baseline.

-

Reaction Initiation: Rapidly add 45 µL of the tubulin reaction mix (final tubulin concentration: 3 mg/mL) to each well using a multichannel pipette.

-

Kinetic Measurement: Immediately transfer the plate to a fluorescence microplate reader pre-heated to 37°C. Measure fluorescence (Ex: 360 nm / Em: 420 nm) every 60 seconds for 60 minutes.

-

Data Analysis: Calculate the Vmax (maximum slope) of the linear growth phase. The IC50 is determined by plotting the percentage of Vmax inhibition against the log concentration of the coumarin derivative.

Protocol 2: Evaluation of ROS-Dependent Cytotoxicity (MTT & DCFDA Assays)

Rationale: To prove that cell death is mediated by oxidative stress rather than sheer chemical necrosis, we couple a standard viability assay (MTT) with a kinetic ROS detection assay using 2',7'-dichlorofluorescin diacetate (DCFDA). DCFDA is a self-validating probe: it is non-fluorescent until cellular esterases cleave the acetate groups and ROS oxidizes it to highly fluorescent DCF.

Methodology:

-

Cell Culture & Treatment: Seed A549 or MCF-7 cells at 1×104 cells/well in a 96-well plate. Incubate for 24 hours. Treat cells with the synthesized 7-methoxy-4-phenylcoumarin analogs (1–100 µM) for 48 hours[12].

-

Viability Readout (MTT): Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C[12]. Solubilize the resulting formazan crystals in 100 µL DMSO and read absorbance at 570 nm to establish the CC50.

-

ROS Quantification (Parallel Plate): In a parallel plate treated for only 6-12 hours (to capture early apoptotic signaling before cell detachment), wash cells with PBS and load with 10 µM DCFDA for 30 minutes at 37°C.

-

Validation: Wash away excess probe and measure fluorescence (Ex: 485 nm / Em: 535 nm). A dose-dependent increase in fluorescence prior to the loss of cell viability confirms ROS as the upstream causal agent of apoptosis[7].

Standardized workflow for the biological evaluation of 4-phenylcoumarin analogs.

Pharmacokinetics and ADME/Tox Challenges

While the in vitro efficacy of 4-phenylcoumarins is exceptional, their translation to the clinic requires rigorous pharmacokinetic optimization. In silico and in vitro ADME/Tox profiling of natural 4-phenylcoumarins (such as those isolated from geopropolis or Dalbergia species) reveals significant hurdles[2][13].

Due to their high lipophilicity, many 4-phenylcoumarins fail to pass all parameters of Lipinski's Rule of Five, resulting in low predicted oral bioavailability and high plasma protein binding[13]. However, this same lipophilicity grants them excellent blood-brain barrier (BBB) penetration, which is highly advantageous for targeting neurotropic HIV reservoirs or brain metastases[13]. Future drug design efforts must focus on prodrug strategies, nano-formulations, or the introduction of solubilizing morpholine/piperazine appendages to improve the aqueous solubility of the 7-methoxy-4-phenylcoumarin core without disrupting its target binding affinity.

References

-

National Center for Biotechnology Information (NCBI). "Prediction of pharmacokinetic and toxicological parameters of a 4-phenylcoumarin isolated from geopropolis: In silico and in vitro approaches". PubMed. URL:[Link]

-

Batran, R. Z., et al. "4-Phenylcoumarin derivatives as new HIV-1 NNRTIs: Design, synthesis, biological activities, and computational studies". Bioorganic Chemistry via PubMed. URL:[Link]

-

Batran, R. Z., et al. "Design, synthesis and molecular modeling of new 4-phenylcoumarin derivatives as tubulin polymerization inhibitors targeting MCF-7 breast cancer cells". Bioorganic & Medicinal Chemistry via Researcher.Life. URL:[Link]

-

Musa, M. A., & Kolawole, Q. "7,8-Diacetoxy-3-(4-methylsulfonylphenyl)-4-phenylcoumarin Induces ROS-dependent Cell Death in the A549 Human Lung Cancer Cell Line". Anticancer Research. URL: [Link]

-

National Center for Biotechnology Information (NCBI). "Neoflavonoids as Inhibitors of HIV-1 Replication by Targeting the Tat and NF-κB Pathways". PMC. URL:[Link]

-

ChemSrc. "Dalbergin | CAS#:482-83-7". ChemSrc. URL:[Link]

-

National Center for Biotechnology Information (NCBI). "In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents". PMC. URL:[Link]

-

Lu, Y., et al. "Quantum Chemistry Calculation-Aided Structural Optimization of Combretastatin A-4-like Tubulin Polymerization Inhibitors". ACS Publications. URL:[Link]

Sources

- 1. Dalbergin | 482-83-7 | Benchchem [benchchem.com]

- 2. Dalbergin | CAS#:482-83-7 | Chemsrc [chemsrc.com]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. 7,8-Diacetoxy-3-(4-methylsulfonylphenyl)-4-phenylcoumarin Induces ROS-dependent Cell Death in the A549 Human Lung Cancer Cell Line | Anticancer Research [ar.iiarjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. 4-Phenylcoumarin derivatives as new HIV-1 NNRTIs: Design, synthesis, biological activities, and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Prediction of pharmacokinetic and toxicological parameters of a 4-phenylcoumarin isolated from geopropolis: In silico and in vitro approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

The Evolving Landscape of 7-Methoxy-4-phenyl-2H-chromen-2-one: A Deep Dive into its Structure-Activity Relationship for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The coumarin scaffold, a privileged structure in medicinal chemistry, has long been a source of inspiration for the development of novel therapeutic agents. Among the myriad of coumarin derivatives, 7-methoxy-4-phenyl-2H-chromen-2-one has emerged as a particularly promising core structure, exhibiting a diverse range of biological activities. This technical guide, designed for researchers and drug development professionals, provides a comprehensive exploration of the structure-activity relationship (SAR) of this fascinating molecule. We will delve into its synthesis, key biological activities—including anticancer, monoamine oxidase (MAO) inhibitory, and anti-inflammatory effects—and the critical structural modifications that govern its therapeutic potential.

The Synthetic Gateway: Accessing the 7-Methoxy-4-phenyl-2H-chromen-2-one Core

The cornerstone of any SAR study is the efficient and versatile synthesis of the core scaffold and its analogs. The most prevalent and effective method for constructing the 7-methoxy-4-phenyl-2H-chromen-2-one framework is the Pechmann condensation .[1][2] This acid-catalyzed reaction provides a direct route to the coumarin ring system.

The Pechmann Condensation: A Step-by-Step Protocol

The synthesis of 7-methoxy-4-phenyl-2H-chromen-2-one typically involves the reaction of 3-methoxyphenol with a β-ketoester, such as ethyl benzoylacetate, in the presence of a strong acid catalyst.

Experimental Protocol: Synthesis of 7-Methoxy-4-phenyl-2H-chromen-2-one

-

Reactants:

-

3-Methoxyphenol (1 equivalent)

-

Ethyl benzoylacetate (1-1.2 equivalents)

-

Concentrated Sulfuric Acid (as catalyst)

-

Ethanol (as solvent)

-

-

Procedure:

-

In a round-bottom flask, dissolve 3-methoxyphenol in a minimal amount of absolute ethanol.

-

To this solution, add ethyl benzoylacetate.

-

Cool the mixture in an ice bath and slowly add concentrated sulfuric acid dropwise with constant stirring. The temperature should be maintained below 10°C during the addition.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a beaker containing crushed ice.

-

The crude solid product will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration and wash thoroughly with cold water to remove any residual acid.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure 7-methoxy-4-phenyl-2H-chromen-2-one.

-

-

Characterization: The structure of the synthesized compound should be confirmed using modern analytical techniques, including:

-

¹H NMR: To identify the chemical environment of the protons.

-

¹³C NMR: To determine the carbon framework of the molecule.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

The versatility of the Pechmann condensation allows for the synthesis of a wide array of derivatives by utilizing substituted phenols and β-ketoesters, forming the foundation for comprehensive SAR studies.

Unraveling the Biological Potential: A Multifaceted Scaffold

The 7-methoxy-4-phenyl-2H-chromen-2-one core has been shown to be a versatile platform for the development of agents targeting a range of diseases. The following sections will explore the key biological activities and the associated SAR.

Anticancer Activity: A Promising Frontier

Coumarin derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.[3] The 7-methoxy-4-phenyl-2H-chromen-2-one scaffold is no exception, with numerous studies highlighting its cytotoxic effects against a panel of cancer cell lines.

Mechanism of Action: The anticancer effects of these compounds are often attributed to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest, preventing the uncontrolled proliferation of cancer cells.[4] Some derivatives have been shown to inhibit key signaling pathways, such as the PI3K/AKT pathway, which is crucial for cancer cell survival and growth.[4]

Structure-Activity Relationship (SAR) for Anticancer Activity:

The anticancer potency of 7-methoxy-4-phenyl-2H-chromen-2-one derivatives can be significantly modulated by substitutions on both the coumarin nucleus and the 4-phenyl ring.

-

Substitution at the 7-position: While the methoxy group at the 7-position is a common feature, modifications at this site can have a profound impact on activity. Replacing the methoxy group with a hydroxyl group can sometimes enhance activity. Furthermore, the introduction of more complex moieties, such as triazole rings linked via an ether linkage, has been shown to dramatically increase cytotoxicity.[5][6][7] For instance, a derivative where a 4-(4-chlorophenyl)-4H-1,2,4-triazole is linked to the 7-position of a 4-phenylcoumarin scaffold exhibited potent activity against AGS human gastric cancer cells with an IC₅₀ of 2.63 µM.[5][8]

-

Substitution on the 4-phenyl ring: The electronic nature and position of substituents on the 4-phenyl ring are critical determinants of anticancer activity. Electron-withdrawing groups, such as halogens (e.g., chloro, bromo), and electron-donating groups at different positions can influence the compound's interaction with its biological target.

-

Substitution at other positions: Modifications at other positions of the coumarin ring, such as the 3-position, have also been explored. The introduction of various heterocyclic and aromatic moieties can lead to compounds with enhanced and selective anticancer activity.

Quantitative SAR Data for Anticancer Activity:

The following table summarizes the cytotoxic activity of selected 7-methoxy-4-phenyl-2H-chromen-2-one derivatives and related analogs against various cancer cell lines.

| Compound ID | R1 (7-position) | R2 (4-phenyl) | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Core | -OCH₃ | -H | Various | Varies | - |

| 4d | -O-CH₂-(4-(4-Cl-Ph)-4H-1,2,4-triazol-3-yl) | -H | AGS (gastric) | 2.63 ± 0.17 | [5][7] |

| Parent | -OH | -H | AGS (gastric) | > 50 | [8] |

| C29 | -OCH₃ | Varies | HSC-2 (oral) | 15-24 µg/mL | [9] |

| C39 | -OCH₃ | Varies | HSC-2 (oral) | 15-24 µg/mL | [9] |

| C40 | -OCH₃ | Varies | HSC-2 (oral) | 15-24 µg/mL | [9] |

| C43 | -OCH₃ | Varies | HSC-2 (oral) | 15-24 µg/mL | [9] |

| C44 | -OCH₃ | Varies | HSC-2 (oral) | 15-24 µg/mL | [9] |

Experimental Protocol: Cytotoxicity Assessment using the MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay widely used to assess the cytotoxic effects of compounds on cancer cell lines.[10][11][12][13]

-

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

7-methoxy-4-phenyl-2H-chromen-2-one derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

-

-

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

-

Calculate the percentage of cell viability compared to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

-

Caption: Workflow for assessing the anticancer activity of coumarin derivatives using the MTT assay.

Monoamine Oxidase (MAO) Inhibition: A Neuroprotective Avenue

Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. Inhibitors of MAO are used in the treatment of depression and neurodegenerative diseases like Parkinson's disease.[14] Coumarin derivatives have emerged as a promising class of MAO inhibitors, with some exhibiting high potency and selectivity for either MAO-A or MAO-B.[4][15][16][17]

Structure-Activity Relationship (SAR) for MAO Inhibition:

The SAR for MAO inhibition by coumarins is complex, with substitutions at various positions influencing both potency and selectivity.

-

Phenyl Substitution: A crucial finding is that the position of the phenyl group on the coumarin ring has a significant impact on selectivity. 4-phenyl substitution tends to favor MAO-A inhibition , while 3-phenyl substitution generally enhances MAO-B inhibition .[4][15]

-

Substitution at the 7-position: The nature of the substituent at the 7-position is critical for MAO-B inhibitory activity. A benzyloxy group at this position has been shown to be more effective than smaller groups like methoxy or hydroxyl for MAO-B inhibition.

-

Substitution on the Phenyl Rings: Modifications on both the 3- or 4-phenyl ring and the benzyloxy ring at the 7-position can fine-tune the inhibitory activity and selectivity.

Quantitative SAR Data for MAO Inhibition:

The following table presents the MAO inhibitory activity of selected phenyl-substituted coumarin derivatives.

| Compound ID | Phenyl Position | R (7-position) | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Reference |

| 12b | 4-phenyl | -OH | 5.87 ± 0.63 | >100 | [15] |

| 3d | 4-phenyl | Varies | 6.67 ± 0.03 | >100 | [15] |

| 12a | 3-phenyl | -OH | >100 | 0.76 ± 0.03 | [15] |

| 22d | 3-phenyl | Varies | >100 | 0.57 ± 0.03 | [15] |

Experimental Protocol: In Vitro MAO Inhibition Assay

A common method to determine the MAO inhibitory activity of compounds is a fluorescence-based assay.

-

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

A suitable fluorescent substrate (e.g., kynuramine or a commercial probe)

-

7-methoxy-4-phenyl-2H-chromen-2-one derivatives

-

Potassium phosphate buffer (pH 7.4)

-

96-well black microplates

-

Fluorescence microplate reader

-

-

Procedure:

-

Prepare solutions of the test compounds and reference inhibitors (e.g., clorgyline for MAO-A and selegiline for MAO-B) in buffer.

-

In the wells of a 96-well plate, add the MAO enzyme (either MAO-A or MAO-B) and the test compound at various concentrations.

-

Pre-incubate the enzyme and inhibitor for a specific period at 37°C.

-

Initiate the enzymatic reaction by adding the fluorescent substrate.

-

Monitor the increase in fluorescence over time using a microplate reader at the appropriate excitation and emission wavelengths.

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Caption: Mechanism of MAO-B inhibition by 7-methoxy-4-phenyl-2H-chromen-2-one derivatives.

Anti-inflammatory Activity: Quelling the Fire

Inflammation is a complex biological response implicated in a wide range of diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Coumarins have been recognized for their anti-inflammatory properties.[18] Derivatives of 7-methoxy-4-phenyl-2H-chromen-2-one have also been investigated for their ability to modulate inflammatory pathways.

Mechanism of Action: The anti-inflammatory effects of coumarins are often mediated through the inhibition of pro-inflammatory enzymes and cytokines. A key mechanism is the suppression of nitric oxide (NO) production by inhibiting the inducible nitric oxide synthase (iNOS) enzyme.[5] They can also reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs).[5]

Structure-Activity Relationship (SAR) for Anti-inflammatory Activity:

The SAR for the anti-inflammatory activity of this scaffold is still an active area of research. However, some general trends have been observed:

-

Hydroxylation and Methoxylation: The presence of hydroxyl and methoxy groups on the coumarin ring is often associated with anti-inflammatory activity.

-

Substitutions on the Phenyl Ring: The nature and position of substituents on the 4-phenyl ring can influence the anti-inflammatory potency.

Experimental Protocol: In Vitro Nitric Oxide (NO) Inhibition Assay

The Griess assay is a simple and widely used method to measure nitrite concentration, an indicator of NO production, in cell culture supernatants.[5][10]

-

Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

Lipopolysaccharide (LPS) to induce inflammation

-

7-methoxy-4-phenyl-2H-chromen-2-one derivatives

-

Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine)

-

Sodium nitrite standard solution

-

96-well plates

-

Microplate reader

-

-

Procedure:

-

Seed macrophage cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of the test compounds for 1 hour.

-

Stimulate the cells with LPS (except for the negative control) to induce NO production and incubate for 24 hours.

-

Collect the cell culture supernatant.

-

In a new 96-well plate, mix the supernatant with the Griess reagent.

-

Incubate for 10-15 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percentage of NO inhibition.

-

Conclusion and Future Directions

The 7-methoxy-4-phenyl-2H-chromen-2-one scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents. Its synthetic accessibility via the Pechmann condensation allows for the generation of diverse libraries of analogs for comprehensive SAR studies. The demonstrated anticancer, MAO inhibitory, and anti-inflammatory activities highlight its potential in multiple therapeutic areas.

Future research in this area should focus on:

-

Systematic SAR studies: To create more detailed and quantitative models for each biological activity.

-

Mechanism of action studies: To elucidate the precise molecular targets and signaling pathways modulated by these compounds.

-

In vivo evaluation: To translate the promising in vitro findings into preclinical and, eventually, clinical applications.

-

Development of selective inhibitors: To design derivatives with high selectivity for specific targets, thereby minimizing off-target effects and improving the therapeutic index.

By leveraging the knowledge of the structure-activity relationships outlined in this guide, researchers can continue to unlock the full therapeutic potential of the 7-methoxy-4-phenyl-2H-chromen-2-one core, paving the way for the development of next-generation drugs for a range of human diseases.

References

-

Yuan, G., et al. (2017). Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one–linked to triazole moieties as potent cytotoxic agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1315-1323. [Link]

-

Sashidhara, K. V., et al. (2012). Coumarin Derivatives with Tumor-specific Cytotoxicity and Multidrug Resistance Reversal Activity. In Vivo, 26(4), 593-600. [Link]

-

Zhang, L., et al. (2024). Coumarin derivatives as inhibitors against monoamine oxidase: structure-activity relationships and inhibitory mechanisms. Acta Materia Medica. [Link]

-

Wikipedia. (2023). Pechmann condensation. [Link]

-

Yuan, G., et al. (2017). Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one–linked to triazole moieties as potent cytotoxic agents. PubMed. [Link]

-

Horton, T. (1994). MTT Cell Assay Protocol. [Link]

-

Klenkar, J., & Molnar, M. (2015). Natural and synthetic coumarins as potential anticancer agents. Journal of Chemical and Pharmaceutical Research, 7(7), 1223-1238. [Link]

-

Ferino, G., et al. (2018). Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. Frontiers in Chemistry, 6, 642. [Link]

-

Yuan, G., et al. (2017). Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents. PubMed. [Link]

-

Widowati, W., et al. (2017). In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line. Iranian Journal of Basic Medical Sciences, 20(1), 89-96. [Link]

-

Chimenti, F., et al. (2013). Monoamine Oxidase A and B Inhibiting Effect and Molecular Modeling of Some Synthesized Coumarin Derivatives. PubMed. [Link]

-

Pisani, L., et al. (2019). Molecular docking studies of coumarin hybrids as potential acetylcholinesterase, butyrylcholinesterase, monoamine oxidase A/B and β-amyloid inhibitors for Alzheimer's disease. Future Medicinal Chemistry, 11(13), 1577-1602. [Link]

-

Wang, Y., et al. (2020). A Review on Anti-Tumor Mechanisms of Coumarins. Frontiers in Pharmacology, 11, 582241. [Link]

-

BenchChem. (2025). Molecular Docking Studies of some Coumarin Derivatives as Anti- Breast Cancer agents. [Link]

-

EurekAlert!. (2025). Coumarin derivatives as inhibitors against monoamine oxidase: Structure-activity relationships and inhibitory mechanisms. [Link]

-

Pochampalli, J., et al. (2012). A facile synthesis, characterization of N-substituted 7-methoxy-3-phenyl-4- (3-piperizin-1-yl-propaxy) chromen-2-one. Der Pharma Chemica, 4(5), 2029-2035. [Link]

-

Di Stefano, A., et al. (2015). In silico design of novel 2H-chromen-2-one derivatives as potent and selective MAO-B inhibitors. PubMed. [Link]

-

Gaspar, A., et al. (2015). Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2- carboxamide. Journal of Chemical Education, 92(5), 947-951. [Link]

-

Zhang, L., et al. (2024). Coumarin derivatives as inhibitors against monoamine oxidase: structure-activity relationships and inhibitory mechanisms. ResearchGate. [Link]

-

Petzer, J. P., & Petzer, A. (2012). Selected chromone derivatives as inhibitors of monoamine oxidase. ResearchGate. [Link]

-

Herraiz, T. (2017). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). Methods in Molecular Biology, 1545, 155-166. [Link]

-

Matos, M. J., et al. (2019). Recent Advancements and SAR Studies of Synthetic Coumarins as MAO-B Inhibitors: An Updated Review. PubMed. [Link]

-

Molecules. (2023). Coumarin Derivatives as Anticancer Agents: Mechanistic Landscape with an Emphasis on Breast Cancer. [Link]

-

ResearchGate. (2013). 1. 7-Hydroxy-4-methyl-chromen-2-one1 1H NMR (400 MHz, DMSO-d6). [Link]

-

Kim, J. E., et al. (2020). 4-Hydroxy-7-Methoxycoumarin Inhibits Inflammation in LPS-activated RAW264.7 Macrophages by Suppressing NF-κB and MAPK Activation. Molecules, 25(19), 4438. [Link]

-

Royal Society of Chemistry. (2023). Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies. [Link]

-

El-Gamal, M. I., et al. (2023). Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies. RSC Advances, 13(45), 31634-31661. [Link]

-

Asif, M. (2022). Design, Synthesis, and Anti-Inflammatory Activity of Some Coumarin Schiff Base Derivatives: In silico and in vitro Study. ResearchGate. [Link]

-

Sahu, L., et al. (2025). Molecular Docking Studies of Coumarin Derivatives as DPPIV Inhibitors and Anti-Diabetic Agents: Towards Novel Approaches in Drug Discovery. International Journal of Research and Development in Pharmacy & Life Sciences. [Link]

-

Stankovic, N., et al. (2026). Multitarget evaluation of 4-substituted 7-hydroxycoumarin derivatives: anticancer activity, topoisomerase I inhibition, and interaction with human serum albumin. PubMed. [Link]

-

AIMS Press. (2023). Anti-inflammatory activity of natural coumarin compounds from plants of the Indo-Gangetic plain. [Link]

-

Mathew, B., et al. (2019). SAR and molecular mechanism studies of monoamine oxidase inhibition by selected chalcone analogs. Future Medicinal Chemistry, 11(6), 579-590. [Link]

-

Hilaris Publisher. (n.d.). Molecular Docking Study of Coumarin Derivatives Binding to Caspase-7, a Key Player in the Apoptosis Pathway. [Link]

-

ResearchGate. (2025). 4-Hydroxy-7-Methoxycoumarin Inhibits Inflammation in LPS-activated RAW264.7 Macrophages by Suppressing NF-κB and MAPK Activation. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. protocols.io [protocols.io]

- 3. jocpr.com [jocpr.com]

- 4. Frontiers | A Review on Anti-Tumor Mechanisms of Coumarins [frontiersin.org]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Frontiers | Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors [frontiersin.org]

- 12. rsc.org [rsc.org]

- 13. 5-Demethoxy-10′-ethoxyexotimarin F, a New Coumarin with MAO-B Inhibitory Potential from Murraya exotica L. [mdpi.com]

- 14. Recent Advancements and SAR Studies of Synthetic Coumarins as MAO-B Inhibitors: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. scienceopen.com [scienceopen.com]

- 16. Monoamine oxidase A and B inhibiting effect and molecular modeling of some synthesized coumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

Application Note: Synthesis of 7-Methoxy-4-phenyl-2H-chromen-2-one via Pechmann Condensation

Scientific Rationale & Pharmacological Context

Coumarins, particularly 4-phenylcoumarins, are privileged scaffolds in drug development due to their profound biological activities. The target compound, 7-methoxy-4-phenyl-2H-chromen-2-one (also known as 7-methoxy-4-phenylcoumarin), features a methoxy group at the C7 position and a phenyl ring at the C4 position. This specific substitution pattern is highly critical for its binding affinity to the catalytic clefts of target enzymes such as aromatase (CYP19) and histone deacetylases (HDAC), making it a potent candidate for breast and lung cancer therapies[1].

The Pechmann condensation remains the most atom-economical and direct route for constructing this benzopyrone core, utilizing the acid-catalyzed condensation of a phenol with a β-ketoester[2][3].